molecular formula C20H21BrN2O2S B12528816 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- CAS No. 651334-92-8

1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-

Cat. No.: B12528816
CAS No.: 651334-92-8
M. Wt: 433.4 g/mol
InChI Key: MBCBHPYTKMFZEJ-UHFFFAOYSA-N
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Description

1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds widely found in nature and are known for their diverse biological activities. This particular compound features a bromine atom at the 6th position, a phenylsulfonyl group at the 3rd position, and a piperidinylmethyl group at the 1st position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom at the 6th position of the indole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonylation: Attachment of the phenylsulfonyl group at the 3rd position using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Alkylation: Introduction of the piperidinylmethyl group at the 1st position through a nucleophilic substitution reaction using piperidinylmethyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could lead to the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-methyl-: Lacks the piperidinylmethyl group.

    1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-: Contains a chlorine atom instead of bromine.

    1H-Indole, 6-bromo-3-(methylsulfonyl)-1-(3-piperidinylmethyl)-: Contains a methylsulfonyl group instead of phenylsulfonyl.

Uniqueness

The uniqueness of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

651334-92-8

Molecular Formula

C20H21BrN2O2S

Molecular Weight

433.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-6-bromo-1-(piperidin-3-ylmethyl)indole

InChI

InChI=1S/C20H21BrN2O2S/c21-16-8-9-18-19(11-16)23(13-15-5-4-10-22-12-15)14-20(18)26(24,25)17-6-2-1-3-7-17/h1-3,6-9,11,14-15,22H,4-5,10,12-13H2

InChI Key

MBCBHPYTKMFZEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C=C(C3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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